![molecular formula C9H11NO4S B2599976 2-[2-(Sulfamoylmethyl)phenyl]acetic acid CAS No. 1558450-20-6](/img/structure/B2599976.png)
2-[2-(Sulfamoylmethyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(Sulfamoylmethyl)phenyl]acetic acid” is a compound with the CAS Number: 1558450-20-6 . It has a molecular weight of 229.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-(sulfamoylmethyl)phenyl)acetic acid . The InChI code for this compound is 1S/C9H11NO4S/c10-15(13,14)6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)(H2,10,13,14) .Physical And Chemical Properties Analysis
The compound “2-[2-(Sulfamoylmethyl)phenyl]acetic acid” is a powder that is stored at room temperature . It has a molecular weight of 229.26 .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
One of the primary applications of "2-[2-(Sulfamoylmethyl)phenyl]acetic acid" is in the synthesis of novel compounds. For instance, it has been used in the synthesis of pyrazole derivatives with potential antimicrobial activity. The reaction involves a series of steps starting with (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones reacting with p-sulfamylphenyl hydrazine in glacial acetic acid. These synthesized compounds have shown moderate to potent antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi (Sharshira & Hamada, 2012).
Catalytic Applications
"2-[2-(Sulfamoylmethyl)phenyl]acetic acid" also finds application in catalysis. A study highlighted the use of sulfamic acid as an efficient and recyclable catalyst for the acetalization and ketalization between carbonyl compounds and diols. This catalytic process underscores the versatility of sulfamic acid derivatives in facilitating chemical transformations, providing a green and cost-effective solution for producing acetals and ketals (Wang et al., 2005).
Antimicrobial Research
Further, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing the sulfamoyl moiety have been synthesized for antimicrobial applications. The synthesis involves versatile, readily accessible intermediates leading to compounds evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Advanced Materials Development
In the development of advanced materials, sulfonated microporous organic-inorganic hybrids have been discovered for their strong Bronsted acid properties. These materials, upon sulfonation, exhibit acid strength close to that of 100% sulfuric acid, making them suitable for applications in separations, ion exchange, and catalysis (Wang, Heising, & Clearfield, 2003).
Environmental Applications
The oxidation of organic contaminants by Co(II) activated peracetic acid, with "2-[2-(Sulfamoylmethyl)phenyl]acetic acid" derivatives potentially playing a role, presents an advanced oxidation process for water treatment. This process highlights the generation of high-valent cobalt-oxo species and oxygen-centered radicals for the abatement of refractory organic contaminants, enriching the fundamental understanding of advanced oxidation processes (Liu et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(sulfamoylmethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c10-15(13,14)6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYODIUJDMXISQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

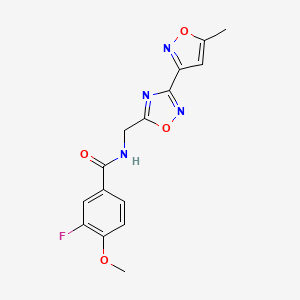
![N-[6-Fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]but-2-ynamide](/img/structure/B2599895.png)

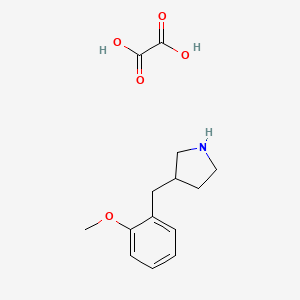

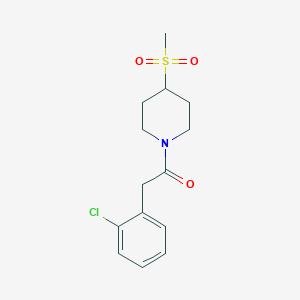
![(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2599903.png)
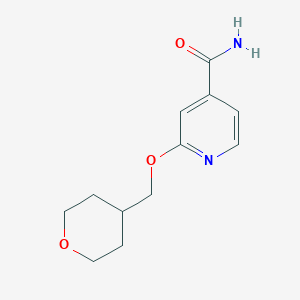
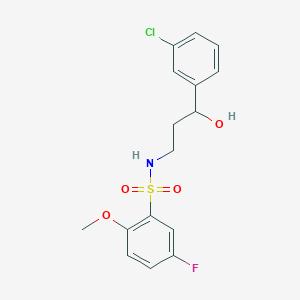

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B2599908.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2599910.png)
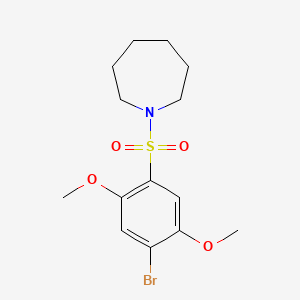
![6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2599912.png)